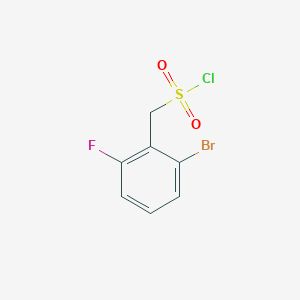

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

(2-bromo-6-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFHUFROHPYPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-6-fluorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while Suzuki-Miyaura coupling would result in a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride has several applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

- Biology It can be used to modify biomolecules such as peptides and proteins by introducing sulfonyl groups, which can affect their biological activity and stability.

- Industry It is used in the production of specialty chemicals and materials with specific functional properties.

The biological activity of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride primarily arises from its sulfonyl chloride group, which is highly electrophilic. This allows it to react with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of covalent bonds that can modify biomolecules such as proteins and peptides. The implications of these modifications can significantly influence the biological properties of the target molecules.

Medicinal Chemistry

This compound has been utilized in the synthesis of biologically active compounds. Its ability to introduce sulfonyl groups into organic molecules enhances their pharmacological profiles. For instance, sulfonamide derivatives formed from this compound exhibit antibacterial properties and potential anti-cancer activity.

Targeted Drug Development

Research has shown that compounds derived from this compound can selectively inhibit certain kinases involved in cancer progression. For example, modifications using this sulfonyl chloride have led to inhibitors targeting Janus Kinase 2 (JAK2), which is implicated in myelofibrosis and certain leukemias.

Case Study 1: JAK2 Inhibition

In a study evaluating the effects of modified compounds on JAK2 signaling pathways, derivatives of this compound demonstrated significant inhibition of JAK2 activity. These compounds were tested in mouse models where they showed improved survival rates and reduced tumor burden compared to control groups.

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor potential of sulfonamide derivatives synthesized from this compound. In vitro assays revealed that these derivatives effectively inhibited cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents.

Wirkmechanismus

The mechanism of action of (2-Bromo-6-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The reactivity, stability, and hazards of (2-bromo-6-fluorophenyl)methanesulfonyl chloride can be contextualized by comparing it to structurally related aryl methanesulfonyl chlorides:

Hazard Profile

- Toxicity : Expected to exhibit acute oral, dermal, and inhalation toxicity (LD₅₀ values < 50 mg/kg) based on methanesulfonyl chloride’s classification (H301, H311, H330) . Bromine and fluorine may exacerbate environmental persistence (H412) .

- Corrosivity : Likely corrosive to metals (H290) and skin (H314) due to the sulfonyl chloride group .

Research Findings and Data Gaps

- Synthetic Utility : Demonstrated efficacy in preparing sulfonated intermediates for pharmaceuticals, though yields may vary due to steric effects from bromine .

Biologische Aktivität

(2-Bromo-6-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and antitubercular effects, as well as the mechanisms underlying these activities.

The compound has the following chemical structure and properties:

- Chemical Name : this compound

- Molecular Formula : C7H6BrClFOS

- CAS Number : 114561427

The unique arrangement of bromine and fluorine atoms in the compound plays a crucial role in its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:

- Inhibition of inflammatory pathways

- Modulation of enzyme activity related to various diseases

For instance, it has been suggested that compounds with similar structures may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. A comparative study evaluated several derivatives for their anti-inflammatory effects using an anti-denaturation assay:

| Compound | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| 6be | 100 | 44% |

| 6aa | 100 | 40% |

| Diclofenac Sodium | 100 | 41% |

The results indicate that compounds 6be and 6aa displayed superior anti-inflammatory activity compared to the standard drug, diclofenac sodium .

Antitubercular Activity

In addition to its anti-inflammatory effects, this compound has shown promising antitubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

| Compound | MIC (μg/mL) against M. tuberculosis |

|---|---|

| 6cb | 0.625 |

| 6ch | 0.625 |

| Others | 1.25 - 10 |

Compounds like 6cb and 6ch exhibited potent activity against both drug-sensitive and multidrug-resistant strains of tuberculosis, indicating their potential as therapeutic agents .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives possess significant antibacterial activity:

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound 1 | 20 |

| Compound 2 | 18 |

| Ampicillin | 15 |

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have highlighted the biological potential of sulfonamide derivatives similar to this compound. For example, a recent investigation into a series of bromophenol derivatives demonstrated their effectiveness against MRSA, with some compounds exhibiting a therapeutic index significantly higher than traditional antibiotics .

Additionally, structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups enhances anti-inflammatory potential, while electron-withdrawing groups improve antitubercular efficacy .

Q & A

Q. What are the critical safety considerations when handling (2-Bromo-6-fluorophenyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a respirator for organic vapors if ventilation is insufficient .

- Toxicity Mitigation : Avoid inhalation (acute toxicity: H330) and skin contact (H311, H314). Conduct experiments in a fume hood with secondary containment .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels. Avoid aqueous cleanup due to hydrolysis risks .

- Storage : Keep in corrosion-resistant containers (e.g., glass with PTFE liners) under inert gas (N₂/Ar) at ≤4°C to prevent degradation .

Q. How can researchers synthesize this compound, and what are the key reaction conditions to optimize yield?

Methodological Answer:

- Synthetic Route : Start with (2-bromo-6-fluorophenyl)methane thiol. Oxidize using Cl₂ gas in dichloromethane at 0–5°C, followed by chlorination with PCl₅ under reflux (60–70°C) .

- Optimization Tips :

- Use radical initiators (e.g., AIBN) to enhance sulfonyl chloride formation efficiency .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) or FT-IR for S=O and S-Cl bond confirmation .

- Purification : Perform flash chromatography (silica gel, gradient elution) or recrystallization in dry hexane .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and sulfonyl chloride groups (δ 45–50 ppm for Cl-SO₂) .

- HRMS : Look for [M+H]⁺ peaks at m/z 290.91 (C₇H₄BrClFO₂S) .

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water): Retention time ~8.2 min with ≥98% purity threshold .

- Elemental Analysis : Verify Br/F ratios via combustion analysis .

Advanced Research Questions

Q. What strategies can be employed to mitigate competing side reactions when using this compound in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce hydrolysis .

- Temperature Control : Maintain reactions at –20°C to slow hydrolysis while allowing nucleophilic attack (e.g., amines, alcohols) .

- Additives : Introduce scavengers like molecular sieves to sequester moisture or triethylamine to neutralize HCl byproducts .

- Kinetic Monitoring : Use in-situ Raman spectroscopy to track sulfonamide/sulfonate formation and adjust stoichiometry dynamically .

Q. How do the electronic effects of the bromo and fluoro substituents influence the reactivity of this compound in sulfonylation reactions?

Methodological Answer:

- Electron-Withdrawing Effects :

- The fluoro group (meta to sulfonyl) enhances electrophilicity via inductive effects, accelerating nucleophilic substitution .

- The bromo group (ortho to sulfonyl) sterically hinders approach but stabilizes intermediates through resonance .

- Reactivity Tuning :

- Para-substituted analogs show slower kinetics due to reduced electron withdrawal compared to the ortho/fluoro-meta system .

- Computational studies (DFT) predict activation barriers; validate with Hammett plots using substituted aryl nucleophiles .

Q. How can computational chemistry approaches predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on sulfonyl-Cl as a leaving group .

- QSAR Modeling : Correlate logP and electrostatic potential maps (EPM) with antibacterial activity using training sets of sulfonyl chloride derivatives .

- MD Simulations : Simulate hydrolysis pathways in aqueous environments to predict stability under physiological conditions .

Contradiction Analysis and Best Practices

- Stability vs. Reactivity : While SDS data () notes photolytic instability, controlled studies () show stability under inert atmospheres. Always verify storage conditions via periodic NMR/HPLC checks .

- Synthetic Yield Variability : Radical-initiated routes () may conflict with traditional methods (). Optimize initiator concentration (0.5–1.0 mol%) and reaction time (4–6 hrs) empirically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.